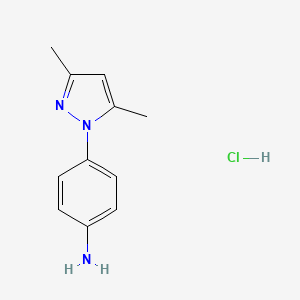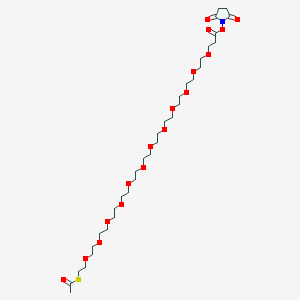
PEG12-SATA(S-乙酰基-PEG12-NHS 酯)
描述
科学研究应用
聚乙二醇化生物制药的分析方法
聚乙二醇化(将聚乙二醇(PEG)链共价键合到肽或蛋白质上的过程)除了提高生物利用度外,还可以降低免疫原性。PEG12-SATA 等聚乙二醇化试剂的选择基于所需的反应特异性、链长和支化。这些试剂与伯胺基团反应形成稳定的酰胺键,优化特定应用的修饰水平 (Crafts 等,2016 年)。
表面修饰以获得细胞反应
NHS-PEG-RGD 肽共价固定在胺基封端的表面上,修改了底物性质以调节成纤维细胞的细胞反应。该策略证明了通过改变间隔基的长度来控制表面底物上的细胞行为的潜力,其中 PEG12 对细胞粘附、铺展和增殖显示出显着影响 (Shamsi,2021 年)。
DNA 固定和杂交
PEG 薄膜通过将薄膜中的胺基与 NHS-酯修饰的 ssDNA 反应来促进 ssDNA 固定和杂交。该应用创建了对目标 DNA 链具有高选择性的多孔 3D PEG-ssDNA 传感组件,表明在 DNA 微阵列和传感器中的潜在用途 (Zhao 等,2022 年)。
生物偶联和水凝胶形成
具有多个 NHS 官能团的超支化 PEG 基聚合物在生物偶联和水凝胶形成中显示出前景,与蛋白质轻松反应以形成用于生物医学应用的水凝胶。这证明了 PEG12-SATA 在为多功能应用创建多功能端基中的效用 (Sigen 等,2017 年)。
药物递送系统
在药物递送中,PEG12-SATA 用于修饰聚合物并提高治疗剂的递送效率。已经开发出可注射的双氧化还原反应性 PEG 水凝胶用于受控药物释放,说明了 PEG12-SATA 在开发先进生物医学材料中的潜力 (Gong 等,2017 年)。
作用机制
Target of Action
The compound’s primary role is to add a sulfhydryl group to a molecule, a process known as thiolation .
Mode of Action
The compound contains an acetyl-protected thiol on one end of a single molecular weight dPEG® linker and an amine-reactive N-hydroxysuccinimide (NHS) ester on the other end . The removal of the acetyl protecting group from the sulfhydryl permits crosslinking between the SATA-modified compound and a target molecule of interest that contains a thiol-reactive group, such as maleimide .
Biochemical Pathways
The biochemical pathways affected by PEG12-SATA are those involving the addition of a sulfhydryl group to a molecule. This process, known as thiolation, is frequently employed in bioconjugation because the reactions to install thiol groups on molecules or to react molecules with sulfhydryl groups are simple and often chemoselective .
Pharmacokinetics
The compound’s water solubility, imparted by the dpeg® spacer, may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of PEG12-SATA’s action is the thiolation of target molecules, which can then undergo further reactions, such as crosslinking to thiols or thiol-reactive groups like maleimides, bromoacetamides, and so forth .
Action Environment
The action of PEG12-SATA is influenced by environmental factors. For instance, the compound is hydrophilic, allowing it to dissolve and react in water without the need for an organic solvent . Moreover, the dPEG® spacer adds hydrodynamic volume to the molecule to which it is conjugated, reducing aggregation and precipitation of proteins conjugated to PEG12-SATA .
生化分析
Biochemical Properties
PEG12-SATA (S-acetyl-PEG12-NHS ester) plays a crucial role in biochemical reactions by facilitating the thiolation of molecules. The acetyl-protected thiol group can be deprotected to expose a reactive sulfhydryl group, which can then participate in further reactions. This compound interacts with enzymes, proteins, and other biomolecules that contain free primary amines. For example, it can react with lysine residues on proteins, forming stable amide bonds. The polyethylene glycol spacer ensures that the modified biomolecules remain soluble and less prone to aggregation .
Cellular Effects
PEG12-SATA (S-acetyl-PEG12-NHS ester) influences various cellular processes by modifying proteins and other biomolecules within cells. It can affect cell signaling pathways by altering the function of key signaling proteins through thiolation. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins. The changes in protein function and interactions can lead to alterations in cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of PEG12-SATA (S-acetyl-PEG12-NHS ester) involves its ability to form covalent bonds with biomolecules. The N-hydroxysuccinimide ester reacts with primary amines on target molecules, forming stable amide bonds. Upon deprotection, the acetyl-protected thiol group is converted to a reactive sulfhydryl group, which can participate in further reactions such as disulfide bond formation or conjugation with maleimide-containing compounds. These interactions can lead to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PEG12-SATA (S-acetyl-PEG12-NHS ester) can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C and protected from moisture. Prolonged exposure to aqueous environments can lead to hydrolysis of the N-hydroxysuccinimide ester, reducing its reactivity. Long-term studies have shown that the modified biomolecules retain their functionality, although some degradation may occur over extended periods .
Dosage Effects in Animal Models
The effects of PEG12-SATA (S-acetyl-PEG12-NHS ester) in animal models vary with different dosages. At lower doses, the compound effectively modifies target biomolecules without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and immune responses may be observed. Threshold effects have been noted, where a certain concentration is required to achieve the desired modification without causing harm to the organism .
Metabolic Pathways
PEG12-SATA (S-acetyl-PEG12-NHS ester) is involved in metabolic pathways that include the modification of proteins and other biomolecules. The compound interacts with enzymes that facilitate the removal of the acetyl protecting group, exposing the reactive sulfhydryl group. This allows for further reactions with thiol-reactive compounds, influencing metabolic flux and metabolite levels. The polyethylene glycol spacer also affects the distribution and clearance of the modified biomolecules within the body .
Transport and Distribution
Within cells and tissues, PEG12-SATA (S-acetyl-PEG12-NHS ester) is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol spacer enhances the solubility and reduces the aggregation of the modified biomolecules, allowing for efficient transport and distribution. The compound can accumulate in specific tissues or cellular compartments, depending on the nature of the target biomolecules and the modifications introduced .
Subcellular Localization
The subcellular localization of PEG12-SATA (S-acetyl-PEG12-NHS ester) and its modified products is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the activity and function of the modified biomolecules, enabling precise control over cellular processes .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H59NO17S/c1-30(35)52-29-28-50-27-26-49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-40-7-6-39-5-4-33(38)51-34-31(36)2-3-32(34)37/h2-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZFZXFZLUQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H59NO17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


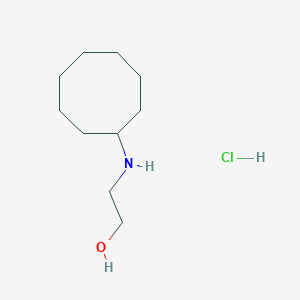
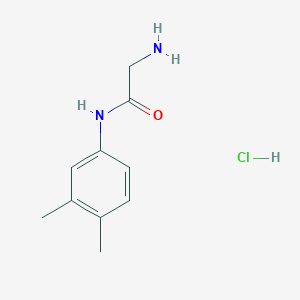
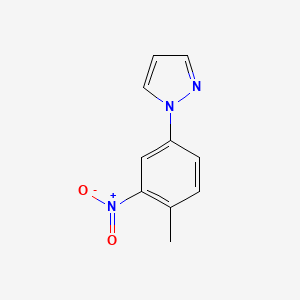
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride](/img/structure/B1379689.png)



![6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1379696.png)
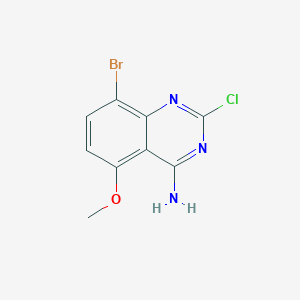
![methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1379699.png)
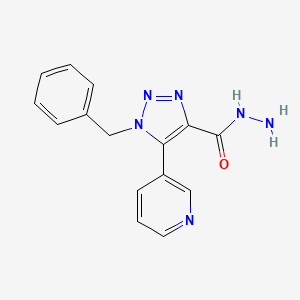
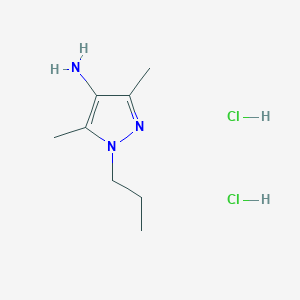
![1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B1379702.png)
